molecular formula C20H18FN3O3S B2968039 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide CAS No. 1206994-00-4

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide

Cat. No.: B2968039
CAS No.: 1206994-00-4
M. Wt: 399.44
InChI Key: BOYIPLDREWWORK-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide is a complex organic compound that features a thiazole ring, an amide group, and a fluorophenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the amino-oxoethyl group. The final steps involve coupling the thiazole derivative with the fluorophenoxyphenyl moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-chlorophenoxy)phenyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-bromophenoxy)phenyl)propanamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide can significantly influence its chemical properties, such as its reactivity and binding affinity to molecular targets. This makes it unique compared to its analogs with different halogen atoms.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-[3-(4-fluorophenoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-14-5-7-16(8-6-14)27-17-3-1-2-13(10-17)4-9-19(26)24-20-23-15(12-28-20)11-18(22)25/h1-3,5-8,10,12H,4,9,11H2,(H2,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYIPLDREWWORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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